molecular formula C7H13NO3 B064491 L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) CAS No. 178813-39-3

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI)

Katalognummer: B064491
CAS-Nummer: 178813-39-3
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: OXXYTOOUITWUHR-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) is a naturally occurring amino acid that has gained significant attention in scientific research due to its potential applications in various fields. It is an essential component of many proteins and enzymes, and its unique chemical structure makes it an ideal candidate for the development of new drugs and therapies.

Wirkmechanismus

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) works by interacting with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Biochemical and Physiological Effects:
L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been shown to have a range of biochemical and physiological effects, including the regulation of protein synthesis, the promotion of wound healing, and the enhancement of immune function. It has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) in lab experiments is its ability to interact with various receptors and enzymes in the body, leading to a range of biochemical and physiological effects. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to adverse effects on the body.

Zukünftige Richtungen

There are many future directions for the research and development of L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI). Some potential areas of focus include the development of new drugs and therapies for various diseases and conditions, the enhancement of crop yields and industrial processes, and the exploration of its potential as a biomaterial for tissue engineering and regenerative medicine. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects at different doses.

Synthesemethoden

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) can be synthesized through several methods, including chemical synthesis and fermentation. Chemical synthesis involves the use of various chemicals and reagents to create the desired compound, while fermentation involves the use of microorganisms to produce the compound naturally.

Wissenschaftliche Forschungsanwendungen

L-Proline, 5-(2-hydroxyethyl)-, cis-(9CI) has been extensively studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. Its unique properties make it an ideal candidate for the development of new drugs and therapies, as well as for improving crop yields and enhancing industrial processes.

Eigenschaften

178813-39-3

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

(2S,5R)-5-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c9-4-3-5-1-2-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1

InChI-Schlüssel

OXXYTOOUITWUHR-RITPCOANSA-N

Isomerische SMILES

C1C[C@H](N[C@H]1CCO)C(=O)O

SMILES

C1CC(NC1CCO)C(=O)O

Kanonische SMILES

C1CC(NC1CCO)C(=O)O

Synonyme

L-Proline, 5-(2-hydroxyethyl)-, cis- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.